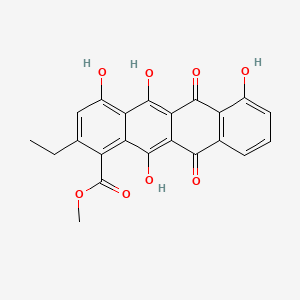
Anhydromaggiemycin
Übersicht
Beschreibung
Anhydromaggiemycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
1. Antitumor Antibiotic Properties Anhydromaggiemycin has been identified as a novel anthracyclinone antitumor antibiotic. It exhibits significant activity against various murine tumor cell lines, demonstrating more effectiveness than its counterpart, maggiemycin. This suggests its potential as a therapeutic agent in cancer treatment. The structure-activity relationship of anhydromaggiemycin and its related anthracyclinones has been a subject of interest in scientific research, offering insights into the development of new antitumor drugs (Pandey et al., 1989).
2. Impact on Microglia-Driven Inflammation Although not directly related to anhydromaggiemycin, studies on similar compounds such as anhydroexfoliamycin, a secondary metabolite from Streptomyces, can provide indirect insights. Anhydroexfoliamycin has shown antioxidant properties and the potential to mitigate microglia-driven inflammation in neurodegenerative diseases. This points towards the possibility of anhydromaggiemycin or similar compounds playing a role in neurological research and treatment (Gegunde et al., 2021).
3. Antibacterial and Antimicrobial Effects The study of anisomycin, which shares a similar profile with anhydromaggiemycin, reveals its effectiveness as a protein synthesis inhibitor. This property of anisomycin has been explored to understand its antibacterial and antimicrobial effects, which may extend to anhydromaggiemycin. These characteristics make it a potential candidate for treating infections or in studies related to antibiotic resistance (Freeman et al., 1995).
4. Neurobiological Studies Research on anisomycin has also contributed to understanding neurobiological processes, such as memory formation and synaptic plasticity. Given the structural and functional similarities, anhydromaggiemycin might have potential applications in neurobiological research, particularly in understanding the mechanisms underlying learning and memory (Okulski et al., 2002).
Eigenschaften
CAS-Nummer |
91432-49-4 |
|---|---|
Produktname |
Anhydromaggiemycin |
Molekularformel |
C22H16O8 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
methyl 2-ethyl-4,5,7,12-tetrahydroxy-6,11-dioxotetracene-1-carboxylate |
InChI |
InChI=1S/C22H16O8/c1-3-8-7-11(24)14-15(12(8)22(29)30-2)21(28)16-17(20(14)27)19(26)13-9(18(16)25)5-4-6-10(13)23/h4-7,23-24,27-28H,3H2,1-2H3 |
InChI-Schlüssel |
UUAGKLUSYOOORZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Kanonische SMILES |
CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Synonyme |
anhydromaggiemycin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

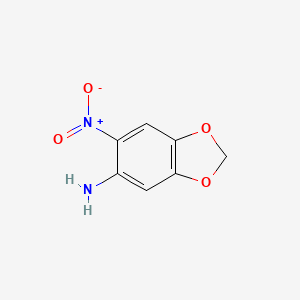
![[(2S,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1193953.png)


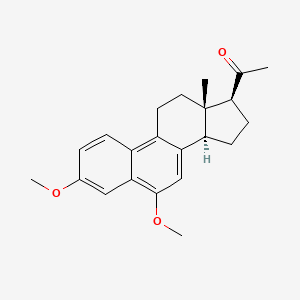

![N-[(2R,3S,4S,6R)-17-Benzyl-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B1193963.png)
![(10S,22R,23R,24S)-4-Methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14,16,18-tetraen-20-one](/img/structure/B1193964.png)

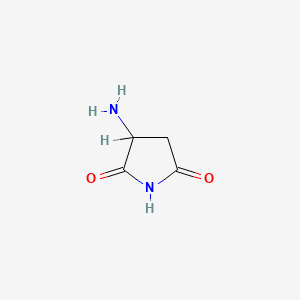
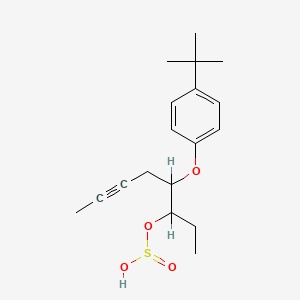
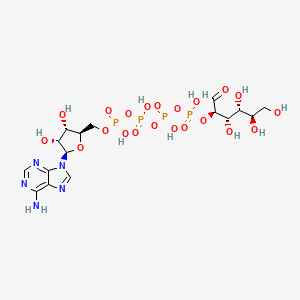

![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)